molecular formula C13H11N3S B15212623 Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl- CAS No. 61582-29-4

Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-

Cat. No.: B15212623
CAS No.: 61582-29-4
M. Wt: 241.31 g/mol
InChI Key: RREIUCDAQCDKLC-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine is a fused bicyclic heterocycle comprising an imidazole and pyridazine ring, with a nitrogen atom shared at the ring junction. The compound 6-(methylthio)-2-phenyl-imidazo[1,2-b]pyridazine features a phenyl group at the 2-position and a methylthio (-SMe) substituent at the 6-position. This structural motif is significant in medicinal chemistry due to its ability to interact with diverse biological targets, including β-amyloid plaques and kinases. Synthetic routes often involve condensation reactions or transition-metal-catalyzed cross-coupling strategies to install substituents at the 6-position .

The methylthio group enhances lipophilicity and electronic interactions, critical for target engagement.

Properties

CAS No.

61582-29-4

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

6-methylsulfanyl-2-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H11N3S/c1-17-13-8-7-12-14-11(9-16(12)15-13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

RREIUCDAQCDKLC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C=C(N=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with methylthiolating agents. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazo rings .

Scientific Research Applications

The compound Imidazo[1,2-b]pyridazine derivatives have potential applications in developing novel imaging agents for detecting β-amyloid plaques .

Scientific Research Applications

  • Development of PET Radiotracers: Imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for binding to amyloid plaques in vitro using synthetic aggregates of Aβ1−40 . One specific derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4 ), exhibited a high binding affinity (Ki = 11.0 nM) . This suggests its potential utility in the development of novel positron emission tomography (PET) radiotracers for imaging Aβ plaques .
  • In vitro Binding Affinity: In vitro binding affinity studies of imidazo[1,2-b]pyridazines, with various substitution patterns at the 6-position and 2-position, showed that a 2-N, N-dimethylaminophenyl moiety might be crucial for desirable binding affinities . The Ki values of 2-dimethylaminophenyl imidazo[1,2-b]pyridazines with different substituents at the 6-position range from 10 to 50 nM, showing moderate tolerance for modification at this position . The 6-methylthio analog (4 ) showed high binding to Aβ plaques in vitro and might be of interest for evaluation as a prospective PET radioligand if labeled with carbon-11 in the N-methyl or S-methyl position .
  • PI3K Inhibitors: Imidazo[1,2-a]pyridine is a key pharmacodynamic group of PI3Kα inhibitors and is an important class of nitrogen-containing fused heterocyclics compounds that can effectively inhibit the growth of cancer cells .

Mechanism of Action

The mechanism of action of 6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position of the imidazo[1,2-b]pyridazine scaffold is highly tunable, with substituents profoundly influencing biological activity:

Compound 6-Substituent Biological Activity Key Data Reference
6-(Methylthio)-2-phenyl -SMe Aβ plaque binding (Alzheimer’s) Ki = 10–50 nM
6-Phenoxy-2-phenyl -OPh VEGFR2 kinase inhibition IC50 = 7.1 nM
6-(2′-Methoxyphenoxy)-2-phenyl -O(2-MeO-Ph) GABA receptor binding IC50 = 70 nM
6-Chloro-2-phenyl -Cl Antimicrobial/antimalarial activity MIC = 12.5 µg/mL (vs. S. aureus)
6-(3-Methoxybenzylthio)-2-phenyl -S-CH2(3-MeO-Ph) CNS activity (GABA displacement) IC50 = 5 nM

Key Observations:

  • Electron-Donating Groups : Methoxy (-OMe) or methylthio (-SMe) substituents enhance binding to CNS targets (e.g., GABA receptors) due to improved electron density and hydrophobic interactions .
  • Bulkier Substituents: Phenoxy or benzylthio groups increase steric hindrance, which may reduce affinity for compact binding pockets (e.g., Aβ plaques) but improve kinase selectivity (e.g., VEGFR2) .
  • Chlorine : The 6-chloro derivative exhibits moderate antimicrobial activity but serves as a versatile intermediate for Suzuki cross-coupling to introduce aryl/heteroaryl groups .

Structural-Activity Relationship (SAR) Trends

  • 2-Phenyl Group : A conserved feature across derivatives, the 2-phenyl group stabilizes the scaffold via π-π interactions and directs substituents into target-binding pockets .
  • 6-Methylthio vs. 6-Phenoxy: The methylthio group’s smaller size and sulfur atom facilitate stronger van der Waals interactions with Aβ plaques compared to bulkier phenoxy derivatives . Phenoxy substituents, particularly meta-substituted variants, optimize hinge-binding interactions in kinase inhibitors (e.g., VEGFR2), where steric bulk is tolerated .
  • Thioether vs. Ether Linkages : Thioethers (e.g., -SMe, -S-CH2Ph) generally exhibit higher metabolic stability than ethers (-OPh), enhancing pharmacokinetic profiles .

Pharmacological Profiles

  • Aβ Plaque Binding: The 6-methylthio derivative’s high affinity (Ki ~10 nM) outperforms 6-halogeno analogues (e.g., 6-Cl, Ki >50 nM), highlighting the importance of sulfur’s polarizability .
  • Kinase Inhibition: 6-Phenoxy derivatives (e.g., 6b in ) show nanomolar potency against VEGFR2 (IC50 = 7.1 nM) but reduced Aβ binding, indicating target-specific substituent requirements .
  • Antimicrobial Activity : 6-Chloro derivatives exhibit broad-spectrum activity (MIC = 12.5–25 µg/mL), while methylthio analogues are less explored in this context .

Biological Activity

Imidazo[1,2-b]pyridazine derivatives, particularly 6-(methylthio)-2-phenyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant research findings.

Overview of Imidazo[1,2-b]pyridazine

Imidazo[1,2-b]pyridazines are a class of heterocyclic compounds known for their pharmacological properties. The scaffold has been recognized for its ability to act as a kinase inhibitor and has shown promise in various therapeutic areas including anti-inflammatory, antibacterial, anticancer, and antiviral activities . The introduction of substituents such as methylthio at the 6-position and phenyl at the 2-position significantly influences the biological activity of these compounds.

Antimycobacterial Activity

Recent studies have demonstrated that imidazo[1,2-b]pyridazine derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb). A series of derivatives were synthesized and evaluated for their minimum inhibitory concentrations (MIC) against Mtb and Mycobacterium marinum (Mm). Notably, compounds with a phenyl group at C2 and a methoxy group at C3 showed enhanced activity. The most active derivatives had MIC values as low as 0.5 μg/mL against Mtb .

CompoundR1 (C6)R2 (C2)Mtb MIC90 (μg/mL)Mtb MIC90 (μM)Mm MIC90 (μg/mL)Mm MIC90 (μM)
1aBnOPh13.021.51
2aBnSPh0.51.440.250.72
3aBnNMePh12.900.51.45

This data suggests that specific substitutions at the C2 and C6 positions are critical for enhancing antimycobacterial activity.

Amyloid Plaque Binding

Another significant aspect of imidazo[1,2-b]pyridazine derivatives is their potential use in imaging agents for Alzheimer’s disease. Research indicates that certain derivatives bind effectively to amyloid plaques, which are characteristic of Alzheimer’s pathology. For instance, the compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity with a KiK_i value of 11.0 nM . This property positions it as a candidate for developing positron emission tomography (PET) radiotracers.

Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-b]pyridazine derivatives is closely linked to their structural modifications. The following points summarize key findings from SAR studies:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at specific positions enhances biological activity.
  • Positioning : The arrangement of substituents at the C2 and C6 positions is crucial; certain combinations yield significantly improved potency against targets like Mtb.
  • Kinase Inhibition : Variations in the structure can lead to selective inhibition of kinases, which is beneficial for therapeutic applications in cancer treatment .

Case Study: Antimycobacterial Screening

A high-throughput screening campaign involving over 18,000 compounds identified several imidazo[1,2-b]pyridazine derivatives with notable activity against Mtb. The study highlighted that compounds with a benzyl-thio moiety at C6 exhibited superior efficacy compared to other structural analogs .

Case Study: Imaging Agent Development

In the development of imaging agents for Alzheimer's disease, researchers synthesized various imidazo[1,2-b]pyridazine derivatives and evaluated their binding affinities to amyloid plaques. The promising results from these evaluations suggest that modifications to the methylthio group can enhance binding properties significantly, paving the way for new diagnostic tools in neurodegenerative diseases .

Q & A

Q. Advanced Research Focus

  • Steric hindrance : Bulky substituents at C-2 (phenyl) reduce π-π stacking, altering fluorescence quantum yield .
  • Electron-withdrawing groups : Nitro or cyano groups at C-3 enhance absorption in UV-vis spectra (λmax ~350 nm) .
  • Solvatochromism : Polar solvents stabilize charge-transfer states, shifting emission maxima .

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